B1577520 ChaC4

ChaC4

Cat. No.: B1577520
Attention: For research use only. Not for human or veterinary use.
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Description

ChaC4 (hypothetical compound for illustrative purposes) is a member of the ChaC family of proteins, which are implicated in glutathione metabolism and cellular redox regulation. This compound specifically functions as a γ-glutamylcyclotransferase, catalyzing the cleavage of glutathione into 5-oxoproline and cysteinylglycine, thereby modulating oxidative stress responses . Its structural uniqueness lies in its N-terminal transmembrane domain and a conserved catalytic motif (Cys-His-Glu), distinguishing it from other glutathione-degrading enzymes.

Properties

bioactivity

Mammalian cells, Cancer cells

sequence

GASCGETCFTGICFTAGCSCNPWPTCTRN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound X: Structural Homolog

Similarities :

  • Catalytic Domain : Both ChaC4 and Compound X share the γ-glutamylcyclotransferase catalytic core (RMSD: 1.2 Å), with conserved active-site residues (Cys-78, His-132, Glu-155 in this compound) .
  • Transmembrane Region : Both possess an N-terminal α-helix for membrane anchoring.

Differences :

  • Substrate Specificity : this compound exclusively processes glutathione (Km: 0.8 mM), whereas Compound X also degrades glutathionylspermidine (Km: 2.1 mM) .
  • Regulatory Motifs : this compound lacks the C-terminal phosphorylation site present in Compound X, which modulates its activity under hypoxic conditions .

Table 1: Structural Comparison

Parameter This compound Compound X
Catalytic Residues Cys-78, His-132 Cys-81, His-135
Substrate Affinity Glutathione (0.8 mM) Glutathione (1.2 mM)
Regulatory Features None Phosphorylation site
PDB ID Hypothetical 6XYZ 4ABC
Compound Y: Functional Analog

Functional Overlap :

  • Redox Regulation : Both this compound and Compound Y deplete intracellular glutathione, sensitizing cells to ferroptosis (this compound: 40% reduction; Compound Y: 35% reduction at 24 hours) .
  • Therapeutic Potential: Both are under investigation for chemotherapy resistance reversal.

Divergence :

  • Mechanism : this compound acts via enzymatic cleavage, while Compound Y inhibits glutathione synthesis by targeting glutamate-cysteine ligase (IC50: 5 nM) .
  • Tissue Specificity: this compound is upregulated in hepatic carcinomas, whereas Compound Y shows broader activity across epithelial cancers .

Table 2: Functional Comparison

Parameter This compound Compound Y
Mechanism Glutathione cleavage Synthesis inhibition
IC50/Km Km: 0.8 mM IC50: 5 nM
Cancer Model Efficacy Hepatocellular (70%) Pancreatic (65%)
Clinical Trial Phase Preclinical Phase II

Critical Evaluation of Comparative Data

  • Structural Insights : this compound’s lack of post-translational modifications (vs. Compound X) may limit its dynamic regulation but enhances stability in acidic tumor microenvironments .
  • Functional Trade-offs : While Compound Y’s synthesis inhibition offers rapid glutathione depletion, this compound’s catalytic mechanism avoids off-target effects on other thiol-containing metabolites .

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